molecular formula C19H23NO3 B1671265 Esreboxetine CAS No. 98819-76-2

Esreboxetine

Katalognummer B1671265
CAS-Nummer: 98819-76-2
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: CBQGYUDMJHNJBX-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Esreboxetine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da .


Physical And Chemical Properties Analysis

Esreboxetine has a molecular formula of C19H23NO3 . Its average mass is 313.391 Da and its monoisotopic mass is 313.167786 Da .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Fibromyalgia

  • Summary of Application : Esreboxetine is an extended-release, potent and highly-selective norepinephrine reuptake inhibitor under investigation for fibromyalgia . It has demonstrated efficacy and safety in placebo-controlled fibromyalgia trials ranging in duration from 8-14 weeks .
  • Results or Outcomes : The study found that all 23 patients who received pain management via the algorithm reported at least one pain category decrease within 48 hours .

2. Acute Treatment of Major Depression

  • Results or Outcomes : In the reboxetine versus placebo comparison, no significant differences in remission rates were shown . A sensitivity analysis that excluded a small inpatient trial showed no significant difference in response rates between patients receiving reboxetine and those receiving placebo .

3. Treatment of Neuropathic Pain

  • Summary of Application : Esreboxetine was under development by Pfizer for the treatment of neuropathic pain but failed to show significant benefit over currently available medications and was discontinued .
  • Results or Outcomes : The study did not find significant benefits of Esreboxetine over currently available medications for neuropathic pain .

4. Phase 3 and Phase 2 Trials for Fibromyalgia

  • Summary of Application : Esreboxetine has met the primary endpoints and demonstrated positive and statistically significant results in a Phase 3 and in a Phase 2 trial for the treatment of fibromyalgia .
  • Results or Outcomes : The Phase 3 and Phase 2 trials for the treatment of fibromyalgia showed positive and statistically significant results .

5. Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

  • Summary of Application : Esreboxetine has been investigated for the treatment of ADHD . It is the (S, S)- (+)- enantiomer of reboxetine and is even more selective as a norepinephrine reuptake inhibitor in comparison .
  • Results or Outcomes : The study did not provide specific results or outcomes for this application .

6. Treatment of Chronic Fatigue Syndrome (CFS)

  • Summary of Application : Esreboxetine has been investigated for the treatment of CFS . It is the (S, S)- (+)- enantiomer of reboxetine and is even more selective as a norepinephrine reuptake inhibitor in comparison .
  • Results or Outcomes : The study did not provide specific results or outcomes for this application .

Safety And Hazards

Esreboxetine should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Esreboxetine is currently being developed for the treatment of fibromyalgia . The New Drug Application (NDA) submission is anticipated in the fourth quarter of 2022 pending successful completion of manufacturing and other activities related to the product candidate .

Eigenschaften

IUPAC Name

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009938
Record name Esreboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.23e-02 g/L
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Esreboxetine

CAS RN

98819-76-2, 98769-81-4
Record name (S,S)-(+)-Reboxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98819-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esreboxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098819762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esreboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Esreboxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESREBOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8S50ZY490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 - 171 °C (mesylate salt)
Record name Reboxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esreboxetine
Reactant of Route 2
Esreboxetine
Reactant of Route 3
Reactant of Route 3
Esreboxetine
Reactant of Route 4
Esreboxetine
Reactant of Route 5
Reactant of Route 5
Esreboxetine
Reactant of Route 6
Esreboxetine

Citations

For This Compound
117
Citations
LM Arnold, I Hirsch, P Sanders, A Ellis… - Arthritis & …, 2012 - Wiley Online Library
… criteria for fibromyalgia were randomized to receive esreboxetine at dosages of 4 mg/day (n … The safety profile of esreboxetine was evaluated based on adverse events and other safety …
Number of citations: 37 onlinelibrary.wiley.com
LM Arnold, K Chatamra, I Hirsch, M Stoker - Clinical therapeutics, 2010 - Elsevier
… esreboxetine in the management of fibromyalgia. … esreboxetine monotherapy in patients with fibromyalgia. The study also included secondary assessments of the effect of esreboxetine …
Number of citations: 37 www.sciencedirect.com
N Klarskov, D Scholfield, K Soma, A Darekar, I Mills… - The Journal of …, 2009 - Elsevier
… The frequency of adverse events seen in this study is commensurate with the mechanism of action of esreboxetine. In the short treatment period esreboxetine was considered to be safe …
Number of citations: 25 www.sciencedirect.com
J Miranda - CMAJ, 2008 - researchgate.net
… With respect to our secondary sensitivity analyses, the LOCF method was used to make our results comparable to those reported in previous studies of esreboxetine treatment, and the …
Number of citations: 2 www.researchgate.net
F Shen, PR Tsuruda, JAM Smith, GP Obedencio… - PLoS …, 2013 - journals.plos.org
… that neither the norepinephrine-selective inhibitor, esreboxetine, nor the serotonin-selective reuptake … Similarly, a fixed-dose combination of esreboxetine and fluoxetine which achieves …
Number of citations: 34 journals.plos.org
PV Fish, M Mackenny, G Bish, T Buxton, R Cave… - Tetrahedron …, 2009 - Elsevier
… of esreboxetine succinate employing a Sharpless asymmetric epoxidation of cinnamyl alcohol to epoxy alcohol 5. Esreboxetine … In a conceptually different approach, esreboxetine has …
Number of citations: 17 www.sciencedirect.com
DE Blumenthal, CJ Malemud - Expert Review of …, 2016 - Taylor & Francis
… Esreboxetine is a highly selective norepinephrine reuptake inhibitor [Citation19]. A … of esreboxetine for FMS and the total FIQ score. Thus, at 14 weeks, all three esreboxetine doses …
Number of citations: 13 www.tandfonline.com
I Fujimori, T Yukawa, T Kamei, Y Nakada… - Bioorganic & Medicinal …, 2015 - Elsevier
… the clinical Phase IIa study with esreboxetine. Noradrenaline transporters are expressed in … and exhibited a maximal effect on par with esreboxetine. These results demonstrate that the …
Number of citations: 9 www.sciencedirect.com
AE Valdez-Perez - 2014 - repository.arizona.edu
… During the first week esreboxetine dosage was 2 mg per day, and the patients had the … Another important note is that 71.6% of individuals in the esreboxetine group reported adverse …
Number of citations: 0 repository.arizona.edu
L Arnold, K Chatamra, I Hirsch… - ARTHRITIS …, 2008 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.